Aminoguanidin-hemisulfat

Übersicht

Beschreibung

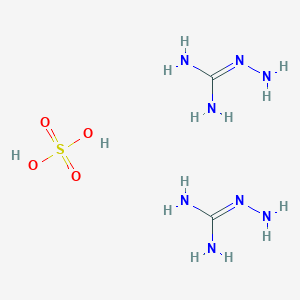

Aminoguanidine hemisulfate is a chemical compound with the molecular formula C2H14N8O4S and a molecular weight of 246.25 g/mol . It is a white or colorless crystalline substance that is soluble in water but insoluble in ethanol . Aminoguanidine hemisulfate is primarily known for its role as an inhibitor of nitric oxide synthases (NOS) and reactive oxygen species (ROS) . It has been widely used in scientific research, particularly in the fields of cancer research and inflammation .

Synthetic Routes and Reaction Conditions:

-

From Hydrazine Sulfate and Calcium Cyanamide:

- Hydrazine sulfate is suspended in water and calcium cyanamide is gradually added while maintaining the temperature at around 20°C. The reaction is allowed to proceed for 8 hours. The mixture is then filtered, and the filtrate is neutralized with 50% sulfuric acid to a pH of 5. The resulting solution is concentrated under reduced pressure, cooled, and the white crystalline aminoguanidine hemisulfate is obtained .

Reaction Conditions: Temperature: 20°C, Reaction Time: 8 hours, Neutralization with 50% sulfuric acid.

-

From Methylisothiourea Sulfate and Hydrazine Hydrate:

- A solution of methylisothiourea sulfate in water is reacted with hydrazine hydrate at a temperature of 10°C. The reaction releases methyl mercaptan, which is absorbed in sodium hydroxide solution. The reaction mixture is concentrated, and aminoguanidine hemisulfate crystallizes out upon the addition of ethanol .

Reaction Conditions: Temperature: 10°C, Use of sodium hydroxide to absorb methyl mercaptan, Crystallization with ethanol.

Industrial Production Methods: The industrial production of aminoguanidine hemisulfate typically follows the synthetic routes mentioned above, with optimization for large-scale production. The key steps involve maintaining precise reaction conditions and efficient purification processes to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: Aminoguanidine hemisulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: Aminoguanidine hemisulfate can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield a variety of substituted aminoguanidine derivatives .

Wissenschaftliche Forschungsanwendungen

Aminoguanidin-Hemisulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung vor allem durch die Hemmung von Stickstoffmonoxid-Synthasen (NOS) und reaktiven Sauerstoffspezies (ROS). Diese Hemmung reduziert die Produktion von Stickstoffmonoxid und reaktiven Sauerstoffspezies, die an verschiedenen pathologischen Prozessen wie Entzündungen, oxidativem Stress und Krebs beteiligt sind . Zu den molekularen Zielstrukturen gehört die induzierbare Stickstoffmonoxid-Synthase (iNOS)-Isoform, die für die Produktion großer Mengen an Stickstoffmonoxid als Reaktion auf Entzündungsreize verantwortlich ist .

Ähnliche Verbindungen:

Aminoguanidin-Hydrochlorid: Ähnlich in Struktur und Funktion, wird als NOS-Inhibitor verwendet.

Aminoguanidin-Sulfat: Eine andere Salzform von Aminoguanidin mit ähnlichen inhibitorischen Eigenschaften.

Hydrazinderivate: Verbindungen wie Hydrazinsulfat und Methylisothioharnstoff-Sulfat haben ähnliche Synthesewege und Anwendungen.

Einzigartigkeit: This compound ist aufgrund seiner spezifischen inhibitorischen Wirkungen sowohl auf NOS als auch auf ROS einzigartig, was es zu einem wertvollen Werkzeug in der Forschung im Zusammenhang mit oxidativem Stress und Entzündungen macht . Seine Fähigkeit, die Bildung von fortgeschrittenen Glykationsendprodukten (AGEs) zu hemmen, unterscheidet es auch von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Aminoguanidine hemisulfate primarily targets Nitric Oxide Synthases (NOS) and Reactive Oxygen Species (ROS) These targets play a crucial role in various biological processes

Mode of Action

Aminoguanidine hemisulfate acts as an inhibitor of NOS and ROS . It interacts with these targets by suppressing their activity. This results in a decrease in the production of nitric oxide and reactive oxygen species, which can have various downstream effects depending on the context of the biological system.

Biochemical Pathways

The inhibition of NOS and ROS by Aminoguanidine hemisulfate affects several biochemical pathways. One of the key pathways is the formation of Advanced Glycosylation End Products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetes and aging. By inhibiting the formation of AGEs, Aminoguanidine hemisulfate can potentially mitigate these conditions .

Pharmacokinetics

The pharmacokinetics of Aminoguanidine hemisulfate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Specific information on the adme properties of aminoguanidine hemisulfate is limited . It’s important to note that the pharmacokinetics of a compound can be influenced by various factors, including the route of administration, the dose, and the patient’s physiological condition.

Result of Action

The primary result of Aminoguanidine hemisulfate’s action is the reduction in the production of nitric oxide and reactive oxygen species, as well as the inhibition of AGE formation . These effects can lead to a decrease in oxidative stress and glycation-related damage in cells, which can be beneficial in conditions such as diabetes and aging.

Action Environment

The action, efficacy, and stability of Aminoguanidine hemisulfate can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Therefore, it’s important to consider these factors when using Aminoguanidine hemisulfate in research or therapeutic applications.

Biochemische Analyse

Biochemical Properties

Aminoguanidine hemisulfate interacts with enzymes such as NOS and ROS . It inhibits the formation of highly reactive advanced glycosylation end products (AGEs) associated with the pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .

Cellular Effects

Aminoguanidine hemisulfate has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of AGEs, which are associated with pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .

Molecular Mechanism

At the molecular level, Aminoguanidine hemisulfate exerts its effects through its interactions with NOS and ROS . It inhibits the formation of AGEs, which are highly reactive compounds that can cause damage to proteins, lipids, and nucleic acids .

Temporal Effects in Laboratory Settings

It is known that Aminoguanidine hemisulfate inhibits the formation of AGEs, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Aminoguanidine hemisulfate vary with different dosages in animal models. For example, it has been shown to inhibit albuminuria, an index of diabetic nephropathy, in diabetic rats .

Metabolic Pathways

Aminoguanidine hemisulfate is involved in the metabolic pathways related to the formation of AGEs . It interacts with enzymes such as NOS and ROS, which play a role in these pathways .

Transport and Distribution

Given its interactions with NOS and ROS, it is likely that it is transported and distributed in a manner similar to these enzymes .

Subcellular Localization

Given its interactions with NOS and ROS, it is likely that it is localized in the same compartments or organelles as these enzymes .

Vergleich Mit ähnlichen Verbindungen

Aminoguanidine Hydrochloride: Similar in structure and function, used as an NOS inhibitor.

Aminoguanidine Sulfate: Another salt form of aminoguanidine with similar inhibitory properties.

Hydrazine Derivatives: Compounds like hydrazine sulfate and methylisothiourea sulfate share similar synthetic routes and applications.

Uniqueness: Aminoguanidine hemisulfate is unique due to its specific inhibitory effects on both NOS and ROS, making it a valuable tool in research related to oxidative stress and inflammation . Its ability to inhibit the formation of advanced glycation end products (AGEs) also sets it apart from other similar compounds .

Biologische Aktivität

Aminoguanidine hemisulfate (AG), a compound with the chemical formula , is primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS) and reactive oxygen species (ROS). This article delves into the biological activities of AG, highlighting its mechanisms, applications in research, and clinical implications based on diverse studies.

Inhibition of Nitric Oxide Synthase and Reactive Oxygen Species

Aminoguanidine functions as a potent inhibitor of NOS, which is crucial in the production of nitric oxide (NO). By inhibiting this enzyme, AG reduces the levels of NO and ROS, thereby preventing oxidative stress-related damage in various biological systems. Studies indicate that AG effectively abolishes ROS production induced by areca nut extract in vitro, showcasing its potential for mitigating oxidative damage in cellular environments .

Impact on Advanced Glycation End Products

AG has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. In experimental models, AG administration has resulted in reduced cardiac fibrosis associated with diabetes, indicating its protective role against diabetes-induced tissue damage . This effect is attributed to AG's ability to scavenge reactive carbonyl species and inhibit glycation processes.

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Research

In vitro studies have demonstrated that AG exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 181.05 μg/mL. This suggests that AG could be a potential candidate for therapeutic strategies targeting specific cancers . -

Diabetes-Related Cardiac Protection

A study involving diabetic rat models revealed that AG administration significantly reduced cardiac fibrosis and improved cardiac function. The underlying mechanism was linked to the inhibition of AGE formation, highlighting AG's potential as a therapeutic agent in managing diabetes-related complications . -

Immunomodulation

Research has indicated that AG can modulate immune responses during infections. In mouse models infected with Salmonella, AG administration led to alterations in lymphocyte activation and cytokine production, suggesting its utility in managing inflammatory responses and enhancing immunosuppression .

Eigenschaften

IUPAC Name |

2-aminoguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGQPUZNCZPZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H14N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046016 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-19-0 | |

| Record name | Aminoguanidine hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidine hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(carbazamidine) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMAGEDINE HEMISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.